Cas no 88425-47-2 (1-(Phenylsulfonyl)proline)

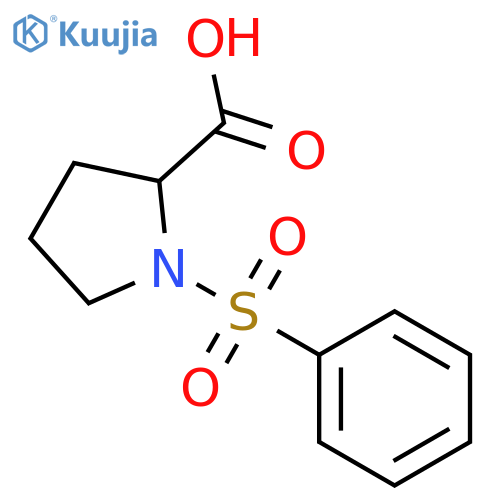

1-(Phenylsulfonyl)proline structure

商品名:1-(Phenylsulfonyl)proline

1-(Phenylsulfonyl)proline 化学的及び物理的性質

名前と識別子

-

- Proline,1-(phenylsulfonyl)-

- 1-Benzenesulfonylpyrrolidine-2-carboxylic acid

- SCHEMBL6996

- 1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid

- HMS2401P22

- IFLab1_004237

- HMS1424A13

- JUSWZYFYLXTMLJ-UHFFFAOYSA-N

- MFCD00579687

- Oprea1_112389

- DTXSID301312598

- CS-0220641

- SR-01000398887-1

- CHEMBL1089451

- 1-(phenylsulfonyl)proline

- BB 0248102

- 1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid

- MLS000035532

- F0910-0128

- Z45681493

- 88425-47-2

- LS-08801

- AKOS000122452

- 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid

- SMR000123066

- SR-01000398887

- 1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid

- IDI1_009992

- EN300-07165

- AKOS016039054

- 1-(phenylsulfonyl)pyrrolidine-2-carboxylicacid

- AG-690/09381058

- (S)-1-(phenylsulfonyl)pyrrolidine-2-carboxylicacid

- ALBB-026041

- G39082

- N-Phenylsulfonyl-L-proline

- Proline, 1-(phenylsulfonyl)-

- 1-(Phenylsulfonyl)proline

-

- MDL: MFCD00579687

- インチ: InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)

- InChIKey: JUSWZYFYLXTMLJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O

計算された属性

- せいみつぶんしりょう: 255.05652907g/mol

- どういたいしつりょう: 255.05652907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1-(Phenylsulfonyl)proline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB315642-5 g |

1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid; 95% |

88425-47-2 | 5 g |

€656.50 | 2023-07-19 | ||

| Enamine | EN300-07165-0.25g |

1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid |

88425-47-2 | 95% | 0.25g |

$160.0 | 2023-10-28 | |

| abcr | AB315642-500 mg |

1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid; 95% |

88425-47-2 | 500MG |

€195.40 | 2023-02-21 | ||

| Enamine | EN300-07165-2.5g |

1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid |

88425-47-2 | 95% | 2.5g |

$634.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291311-2.5g |

1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid |

88425-47-2 | 95+% | 2.5g |

¥11412.00 | 2024-04-27 | |

| Enamine | EN300-07165-0.5g |

1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid |

88425-47-2 | 95% | 0.5g |

$252.0 | 2023-10-28 | |

| Fluorochem | 029070-5g |

1-Benzenesulfonyl-pyrrolidine-2-carboxylic acid |

88425-47-2 | 5g |

£715.00 | 2022-03-01 | ||

| Chemenu | CM312383-5g |

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid |

88425-47-2 | 95% | 5g |

$825 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291311-100mg |

1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid |

88425-47-2 | 95+% | 100mg |

¥2016.00 | 2024-04-27 | |

| 1PlusChem | 1P00H123-10g |

N-Phenylsulfonyl-L-proline |

88425-47-2 | 95% | 10g |

$1782.00 | 2024-04-20 |

1-(Phenylsulfonyl)proline 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

88425-47-2 (1-(Phenylsulfonyl)proline) 関連製品

- 110771-95-4((2R)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid)

- 223562-03-6(1-(benzenesulfonyl)piperidine-2-carboxylic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88425-47-2)1-(Phenylsulfonyl)proline

清らかである:99%

はかる:10g

価格 ($):1749.0